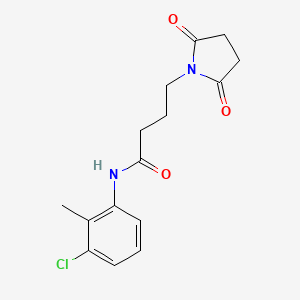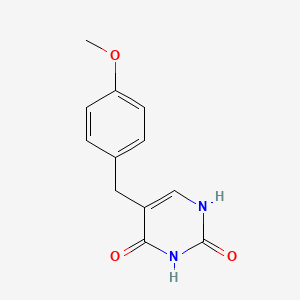![molecular formula C19H21N3O4S B5715447 N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5715447.png)
N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as NAPSB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of NAPSB involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in various types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CA IX by NAPSB results in a decrease in pH, which in turn inhibits the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
NAPSB has been found to have several biochemical and physiological effects. Studies have shown that NAPSB can induce apoptosis in cancer cells by activating the caspase pathway. NAPSB has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs). In addition, NAPSB has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of NAPSB is its specificity for CA IX, which makes it a promising candidate for the development of targeted cancer therapies. However, one of the limitations of NAPSB is its poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of NAPSB. One area of research is the development of novel formulations of NAPSB that can improve its solubility and bioavailability. Another area of research is the identification of other potential targets for NAPSB that can expand its applications beyond cancer and neurological disorders. Finally, further studies are needed to investigate the safety and efficacy of NAPSB in vivo and to explore its potential as a therapeutic agent.
Conclusion:
N-[4-(acetylamino)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its specificity for CA IX makes it a promising candidate for the development of targeted cancer therapies, and its potential applications in the treatment of neurological disorders make it a promising area of research. However, further studies are needed to investigate its safety and efficacy in vivo and to explore its potential as a therapeutic agent.
合成法
The synthesis of NAPSB involves the reaction between 4-aminobenzoyl chloride and 3-(1-pyrrolidinylsulfonyl) aniline in the presence of triethylamine. This reaction results in the formation of NAPSB as a white solid in good yield.
科学的研究の応用
NAPSB has been extensively studied in scientific research due to its potential applications in various fields. One of the most significant applications of NAPSB is in the field of cancer research. Studies have shown that NAPSB can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. NAPSB has also been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N-(4-acetamidophenyl)-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-14(23)20-16-7-9-17(10-8-16)21-19(24)15-5-4-6-18(13-15)27(25,26)22-11-2-3-12-22/h4-10,13H,2-3,11-12H2,1H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIADPJKSZYBHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-{[3-(2-furyl)acryloyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5715372.png)

![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)
![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
![N-{[(diphenylmethyl)amino]carbonyl}acetamide](/img/structure/B5715407.png)
![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)

![N-[3-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)phenyl]acetamide](/img/structure/B5715422.png)

![ethyl {[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5715456.png)

